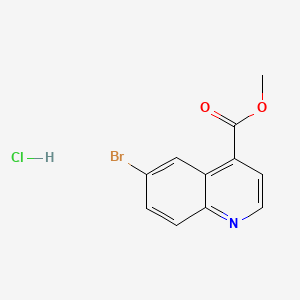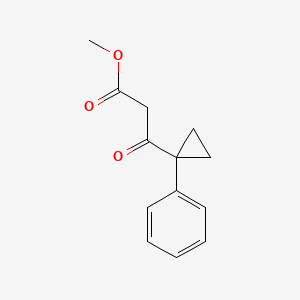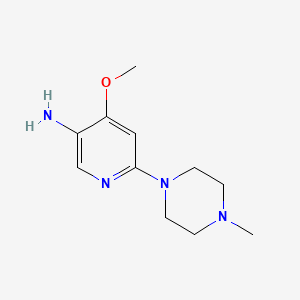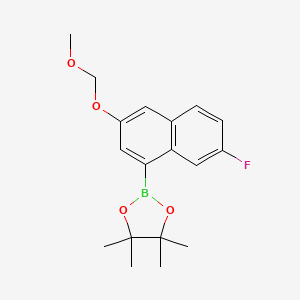
Methyl 6-bromoquinoline-4-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromoquinoline-4-carboxylate hydrochloride is a chemical compound with the molecular formula C11H8BrNO2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6-bromoquinoline-4-carboxylate hydrochloride can be synthesized through several methods. One common synthetic route involves the bromination of quinoline derivatives followed by esterification. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The esterification step can be achieved using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromoquinoline-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation: Products may include quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Ester Hydrolysis: The major product is 6-bromoquinoline-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromoquinoline-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-bromoquinoline-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-bromoquinoline-6-carboxylate
- Ethyl 4-bromopyrrole-2-carboxylate
- Methyl indole-6-carboxylate
Uniqueness
Methyl 6-bromoquinoline-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C11H9BrClNO2 |
|---|---|
Molekulargewicht |
302.55 g/mol |
IUPAC-Name |
methyl 6-bromoquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H8BrNO2.ClH/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10;/h2-6H,1H3;1H |
InChI-Schlüssel |
NOODRHKUVPYGAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C=C(C=CC2=NC=C1)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)



![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)

![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)




